1,1-Diphenyl-3,3-dimethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, dimethyldiphenyl-, also known as N,N’-dimethyl-N,N’-diphenylurea, is an organic compound with the molecular formula C15H16N2O. It is a derivative of urea where the hydrogen atoms of the amino groups are replaced by methyl and phenyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Urea, dimethyldiphenyl- can be synthesized through several methods. One common method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, such as ammonium carbamate. This reaction proceeds via a Hofmann rearrangement, generating an isocyanate intermediate, which then reacts with ammonia to form the desired urea derivative .
Another method involves the reaction of (thio)isocyanates with amines in water, which provides a sustainable and chemoselective synthesis of unsymmetrical ureas . Additionally, the carbonylation of aliphatic and aromatic azides in the presence of amines under carbon monoxide atmosphere can yield functionalized unsymmetrical ureas .
Industrial Production Methods
Industrial production of urea derivatives often involves the use of phosgene substitutes, such as S,S-dimethyl dithiocarbonate, to yield N-alkylureas and N,N’-dialkylureas. These reactions are typically carried out in water, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Urea, dimethyldiphenyl- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the amino groups are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: It can react with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Common reagents used in these reactions include phenyliodine diacetate, ammonium carbamate, carbon monoxide, and various amines. Reaction conditions often involve the use of solvents like methanol, water, and trifluoroethanol .
Major Products Formed
The major products formed from these reactions include various substituted ureas, imines, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Urea, dimethyldiphenyl- has numerous applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of bioactive compounds, including anticancer, antibacterial, and antiviral agents.
Material Science: The compound is used in the synthesis of polymers and resins, which have applications in coatings, adhesives, and sealants.
Biological Research: It is used as a building block in the synthesis of various biologically active molecules, including enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of urea, dimethyldiphenyl- involves its ability to form stable hydrogen bonds with protein and receptor targets. This interaction modulates the biological activity of the compound, making it effective in various therapeutic applications. The molecular targets and pathways involved include enzymes, receptors, and other proteins that play a role in disease processes .
Comparison with Similar Compounds
Similar Compounds
Thiourea: Similar to urea, but with a sulfur atom replacing the oxygen atom.
Hydroxycarbamide: A derivative of urea with a hydroxyl group.
Carbamide Peroxide: A compound used in dental bleaching and as an antiseptic.
Uniqueness
Urea, dimethyldiphenyl- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its ability to form stable hydrogen bonds and interact with various biological targets makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
CAS No. |
2990-01-4 |
---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
1,1-dimethyl-3,3-diphenylurea |
InChI |
InChI=1S/C15H16N2O/c1-16(2)15(18)17(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI Key |
JPMQWSJHCDLANT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.